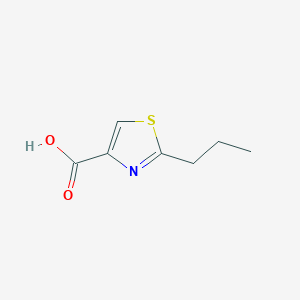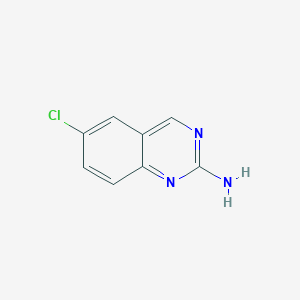
6-Chloroquinazolin-2-amine
Descripción general
Descripción
Synthesis Analysis
The compound is synthesized from 6-chloro-2-nitroaniline through a series of chemical reactions. A detailed synthesis process involves the cyclisation reaction of Anthranilic acid with urea to get 2,4 dihydroxy quinazoline, which is further treated with POCl3 to get 2,4 dichloro quinazoline. This is then treated with Thiomorpholine for 3 hours to get a compound, which is reacted with aqueous ammonia to get the compound .
Molecular Structure Analysis
The molecular weight of “6-Chloroquinazolin-2-amine” is 183.61 g/mol. It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements.
Chemical Reactions Analysis
The compound is synthesized from 6-chloro-2-nitroaniline through a series of chemical reactions. The exact chemical reactions involved in the synthesis of “6-Chloroquinazolin-2-amine” are not specified in the search results.
Physical And Chemical Properties Analysis
“6-Chloroquinazolin-2-amine” has a molecular weight of 183.61 g/mol and a melting point of 210-212 °C.
Aplicaciones Científicas De Investigación
Apoptosis Induction and Anticancer Potential
6-Chloroquinazolin-2-amine derivatives have been extensively studied for their potential in inducing apoptosis and serving as efficacious anticancer agents. A particular derivative, identified as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has shown high potency in apoptosis induction assays and excellent blood-brain barrier penetration. It demonstrated significant efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Chemoselective Amination
The chemoselectivity in the amination of 4-chloroquinazolines, a class including 6-Chloroquinazolin-2-amine, with aminopyrazoles has been explored to achieve selective amination. This research highlights the chemical versatility of 6-Chloroquinazolin-2-amine derivatives in synthesizing structurally diverse compounds (Shen et al., 2010).
Synthesis and Bioactivity Evaluation
Compounds derived from 6-Chloroquinazolin-2-amine have been synthesized and evaluated for their ability to inhibit tumor cells. Notably, certain derivatives were identified as potent inhibitors in vitro assays against various cancer cell lines (Liu et al., 2007). Additionally, novel methods for the synthesis of 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds using 6,7,8-trimethoxy-4-chloroquinazoline have been developed, offering efficient routes for creating bioactive molecules (Liu et al., 2008).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds has been reported, providing a fast and efficient method for creating novel compounds with potential anti-proliferative activities against cancer cells (Liu et al., 2008).
Application in Synthesis of Complex Molecules
6-Chloroquinazolin-2-amine derivatives have been used as key intermediates in the synthesis of complex molecules, such as iodoazidoaryl prazosin, which functions as a multidrug resistance (MDR) reversal agent and binds to P-glycoprotein, a transmembrane transport protein (Andrus et al., 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHALXGOIIIEADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611172 | |
| Record name | 6-Chloroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinazolin-2-amine | |
CAS RN |
20028-71-1 | |
| Record name | 6-Chloroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


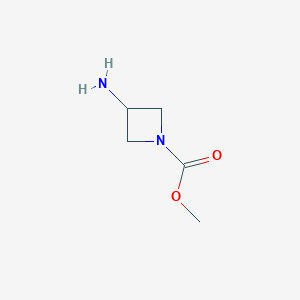
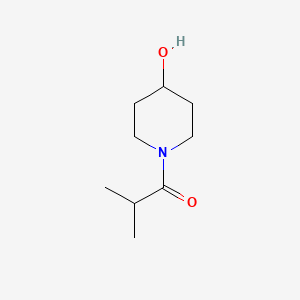
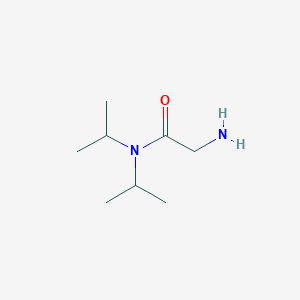
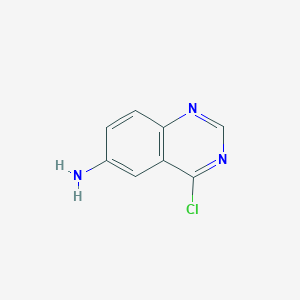

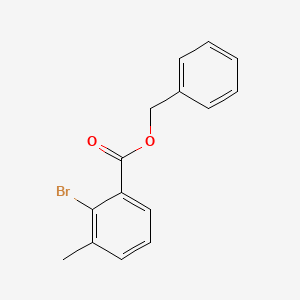
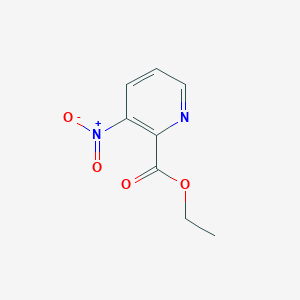
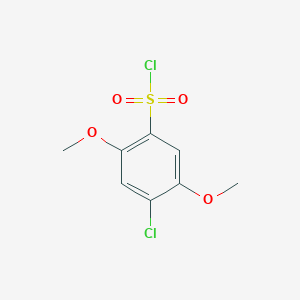
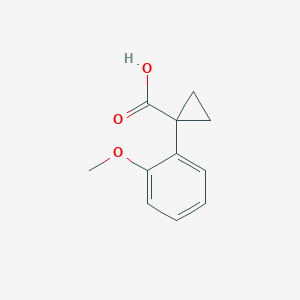
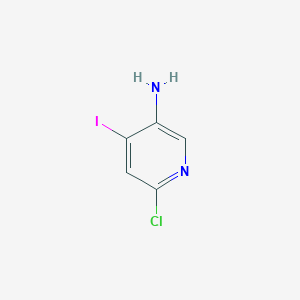

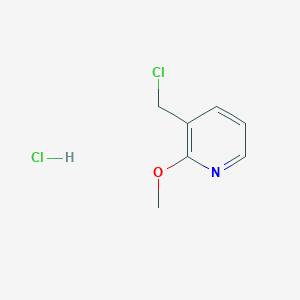
![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)
